molecular formula C8H9ClN2O B15412330 N-(3-Aminophenyl)-2-chloroacetamide CAS No. 401484-39-7

N-(3-Aminophenyl)-2-chloroacetamide

Cat. No.: B15412330
CAS No.: 401484-39-7
M. Wt: 184.62 g/mol
InChI Key: OUEDIKSSMUCCGK-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-chloroacetamide (CAS 401484-39-7) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its primary research application is as a key building block in the synthesis of novel bioactive molecules. This compound has been utilized in the development of pyridazin-3(2H)-one derivatives, which function as potent agonists for Formyl Peptide Receptors (FPRs) . FPRs, particularly FPR1 and FPR2, are G-protein-coupled receptors implicated in the regulation of inflammation and immune responses, making them attractive targets for researching therapeutic agents for conditions like rheumatoid arthritis, asthma, and Alzheimer's disease . The structure of this compound, featuring both a chloroacetamide group and a meta-aminophenyl ring, allows it to serve as a critical precursor for constructing more complex pharmacophores. Furthermore, research into structurally related N-(substituted phenyl)-2-chloroacetamides has demonstrated that this class of compounds exhibits notable antimicrobial properties, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The compound meets important predictive criteria for drug-likeness, including Lipinski's Rule of Five, suggesting good potential for oral bioavailability in drug discovery contexts . This product is intended for research purposes only by qualified laboratory personnel. It is strictly for in vitro studies and is not classified as a drug, nor is it intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3-aminophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEDIKSSMUCCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570544
Record name N-(3-Aminophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401484-39-7
Record name N-(3-Aminophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of chloroacetamides is heavily influenced by substituents on the phenyl ring. Key analogs include:

Compound Name Substituents Key Structural Features References
N-(4-Acetylphenyl)-2-chloroacetamide 4-acetylphenyl Electron-withdrawing acetyl group at para position; used in thiophene synthesis.
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide 2-benzoyl, 4-chloro Intramolecular H-bond between amide and benzophenone; twisted aromatic planes (61.7°).
N-(3-Methylphenyl)-2-chloroacetamide 3-methylphenyl Electron-donating methyl group; temperature-dependent ³⁵Cl NQR frequencies.
N-(4-Nitrophenyl)-2-chloroacetamide 4-nitrophenyl Electron-withdrawing nitro group; enhances reactivity in nucleophilic substitutions.

Key Observations :

  • This contrasts with nitro or acetyl groups, which reduce electron density and increase reactivity toward nucleophiles .
  • Substituent Position : Meta-substitution (as in the target compound) may reduce steric hindrance compared to ortho-substituted analogs (e.g., N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide), which exhibit intramolecular hydrogen bonds and distorted aromatic planes .

Physicochemical Properties

  • Spectroscopic Data: ³⁵Cl NQR Frequencies: Substituted phenyl-2-chloroacetamides exhibit temperature-dependent ³⁵Cl NQR signals. For example, N-(3-methylphenyl)-2-chloroacetamide shows two distinct frequencies due to crystallographic inequivalence, while nitro-substituted analogs display lower frequencies due to electron withdrawal . Hydrogen Bonding: The amino group in N-(3-Aminophenyl)-2-chloroacetamide may form intermolecular H-bonds, similar to the intramolecular H-bond observed in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide .
  • Solubility and Stability: The amino group enhances water solubility compared to methyl or nitro analogs but may reduce thermal stability due to increased polarity.

Q & A

Basic: What are the common synthetic routes for N-(3-Aminophenyl)-2-chloroacetamide?

Methodological Answer:
The synthesis typically involves chloroacetylation of 3-aminoaniline. A two-step approach is often employed:

Amination: React 3-nitroaniline with acetic anhydride to protect the amine group, forming N-(3-nitrophenyl)acetamide.

Reduction and Chloroacetylation: Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation, followed by reaction with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) .
Key Considerations:

  • Purification via recrystallization (ethanol/water mixtures are common) to remove unreacted starting materials.
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Basic: How is this compound characterized analytically?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm the presence of the acetamide group (δ ~2.1 ppm for CH₃, δ ~4.0 ppm for CH₂Cl) and aromatic protons (δ ~6.5–7.5 ppm) .
    • IR: Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • HPLC: Use reverse-phase columns (e.g., Newcrom R1 C18) with UV detection at 254 nm for purity assessment. Mobile phase: acetonitrile/water (60:40) with 0.1% trifluoroacetic acid .

Advanced: How can conflicting crystallographic data on chloroacetamide derivatives be resolved?

Methodological Answer:
Conflicts often arise from substituent effects on hydrogen bonding and packing. For example:

  • Case Study: In N-(3-methylphenyl)-2-chloroacetamide, the N–H bond adopts a syn conformation to the meta-methyl group, whereas meta-nitro substituents induce an anti conformation. This discrepancy is resolved by analyzing intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and lattice energy calculations .
    Steps:

Compare unit cell parameters and space groups.

Perform Hirshfeld surface analysis to quantify intermolecular contacts.

Validate with DFT-based geometry optimization .

Advanced: What strategies optimize the reaction yield in nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of attacking species (e.g., amines, thiols) .
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation (e.g., hydrolysis to glycine derivatives) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Waste Disposal: Neutralize with dilute NaOH before disposing in halogenated waste containers .

Advanced: How do substituents on the phenyl ring influence the biological activity of chloroacetamide derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., –NO₂, –CF₃): Enhance electrophilicity of the chloroacetamide group, increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Hydrogen Bonding: Meta-substituents (e.g., –NH₂) improve solubility and target binding via intermolecular interactions (e.g., N–H⋯O in kinase inhibitors) .
    Experimental Validation:
  • Perform SAR studies using MIC assays (for antimicrobial activity) or kinase inhibition assays .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry at the B3LYP/6-311++G(d,p) level to determine HOMO-LUMO gaps (predicting redox behavior) .
    • Map Molecular Electrostatic Potential (MESP) to identify nucleophilic/electrophilic sites for reaction planning .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict pharmacokinetic properties .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

  • Ethanol/Water Mixtures: Provide moderate polarity for high yield (70–80%) .
  • Dichloromethane/Acetone (1:1): Used for slow evaporation to grow single crystals for X-ray studies .

Advanced: How do intermolecular interactions affect the crystallization of chloroacetamide derivatives?

Methodological Answer:

  • Hydrogen Bonding: Dual N–H⋯O interactions form infinite chains (e.g., in N-(3-methylphenyl)-2-chloroacetamide), stabilizing the crystal lattice .
  • C–H⋯π and Halogen Bonds: Chlorine atoms participate in Cl⋯Cl (3.3 Å) and Cl⋯π contacts, influencing packing motifs .
    Experimental Design:
  • Vary crystallization solvents (e.g., hexane vs. acetone) to manipulate supramolecular architectures .

Advanced: How are kinetic vs. thermodynamic products controlled in reactions of this compound?

Methodological Answer:

  • Temperature: Low temperatures (0–5°C) favor kinetic products (e.g., mono-substitution), while higher temperatures (80°C) drive thermodynamic outcomes (e.g., cyclization).
  • Catalyst Choice: Pd(PPh₃)₄ promotes Suzuki couplings without disturbing the acetamide group, whereas strong bases may hydrolyze the amide .

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